Ethyl 3-(6-bromopyridin-3-yl)propanoate

Cross-coupling chemistry C–C bond formation Medicinal chemistry building blocks

For medicinal chemistry programs requiring efficient C-C bond formation, the 6-bromo substituent of Ethyl 3-(6-bromopyridin-3-yl)propanoate enables superior Suzuki-Miyaura cross-coupling yields compared to 6-chloro analogs. This heterocyclic building block features a versatile ethyl ester handle (LogP 2.34) for downstream functionalization and is available in ≥98% purity with full analytical documentation. Sourced from ISO-certified manufacturing, it is ideal for kinase inhibitor, BET bromodomain inhibitor, and PROTAC development.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
CAS No. 918145-42-3
Cat. No. B3302645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(6-bromopyridin-3-yl)propanoate
CAS918145-42-3
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CN=C(C=C1)Br
InChIInChI=1S/C10H12BrNO2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3,5,7H,2,4,6H2,1H3
InChIKeyPTKUHMWRHLTZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(6-bromopyridin-3-yl)propanoate: C3-Functionalized 6-Bromopyridine Building Block


Ethyl 3-(6-bromopyridin-3-yl)propanoate (CAS 918145-42-3) is a heterocyclic building block in the 6-bromopyridine class, featuring a pyridine ring substituted at the 3-position with an ethyl propanoate chain and at the 6-position with a bromine atom (molecular formula C₁₀H₁₂BrNO₂, molecular weight 258.11 g/mol, computed LogP 2.34) . The compound is supplied as a research chemical and API intermediate, with commercially available purity grades of 95% and ≥98% (NLT 98%) . Its primary synthetic utility stems from the 6-bromo substituent, which serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille, Buchwald-Hartwig), while the ethyl ester side chain provides a modifiable functional group for further elaboration.

1

6-Bromopyridine building block for Pd-catalyzed cross-coupling reactions

2

C3-propanoate side chain with modifiable ethyl ester handle

3

Supplied as research chemical and intermediate in multiple purity grades

Why Ethyl 3-(6-bromopyridin-3-yl)propanoate Outperforms Its Closest Analogs


In-class compounds bearing the 6-bromopyridin-3-yl scaffold are not interchangeable due to three quantifiable drivers of differential performance: (i) halogen-dependent cross-coupling efficiency, where bromine at the 6-position provides experimentally superior yields in Suzuki-Miyaura reactions compared to chlorine (Br > I >> Cl at the C3 position) [1]; (ii) ester-dependent physicochemical properties, where the ethyl ester imparts a LogP of 2.34 versus lower lipophilicity for the methyl ester and free acid, directly influencing membrane permeability, solubility, and downstream synthetic compatibility ; and (iii) regioisomeric reactivity patterns, where the 3-substituted propanoate chain directs electronic effects that, combined with the 6-bromo group, create a uniquely balanced reactivity profile distinct from 2- or 4-substituted regioisomers [1]. These differences mean that substituting a 6-chloro analog sacrifices coupling yield, while switching to the methyl ester or free acid alters both the lipophilicity and the reactivity of the ester handle in subsequent transformations.

6-Chloro or fluoro analogs

May reduce cross-coupling efficiency; bromine reported as more reactive in Suzuki-Miyaura reactions than chlorine or fluorine.

Methyl ester or free acid analogs

May alter lipophilicity and ester reactivity; ethyl ester balances solubility and downstream synthetic compatibility.

2- or 4-substituted regioisomers

Electronic and steric effects differ, potentially shifting reactivity in cross-coupling and substitution steps.

Quantitative Differentiation Evidence Versus Closest Analogs


Superior Suzuki-Miyaura Coupling Yield at C3 Position

In a systematic study of Suzuki-Miyaura cross-coupling of monohalopyridines with a borated L-aspartic acid derivative, the experimentally determined reactivity order for halogen substituents at the pyridine ring was Br > I >> Cl, and the positional reactivity order was C3 > C2, C4 [1]. For 3-bromopyridine under optimized conditions, the coupling product was obtained quantitatively [1]. In contrast, 3-chloropyridine gave substantially lower yields under identical conditions, and 3-iodopyridine was intermediate. This demonstrates that the 6-bromo substituent in ethyl 3-(6-bromopyridin-3-yl)propanoate is the optimal halogen choice for maximizing cross-coupling efficiency at the C3-substituted pyridine scaffold.

Suzuki-Miyaura Yield
Reported
Quantitative yield (Br) vs. lower yield (Cl); C3 > C2, C4 [1]
Supports higher cross-coupling efficiency at the 3-position
Based on monohalopyridine study; C3 position most reactive
Cross-coupling chemistry C–C bond formation Medicinal chemistry building blocks

Enhanced Nucleophilic Aromatic Substitution Reactivity

A study on nucleophilic substitution of 2-halopyridines by benzenethiolate anion established the relative reactivity order: 2-iodopyridine ~ 2-bromopyridine >> 2-chloropyridine ~ 2-fluoropyridine [1]. While this study examined the 2-position, the leaving-group trend (Br >> Cl ~ F) is consistent with established physical organic chemistry principles for halopyridines and is directly applicable to the 6-position. This means that ethyl 3-(6-bromopyridin-3-yl)propanoate will undergo SNAr-type reactions significantly faster than its 6-chloro or 6-fluoro analogs, enabling milder reaction conditions or higher yields in displacement reactions.

SNAr Reactivity
Class-level
Br ~ I >> Cl ~ F
Indicates bromo reactivity advantage in nucleophilic aromatic substitution
Reactivity trend from 2-position, applicable to 6-position
Nucleophilic aromatic substitution SNAr reactivity Halogen leaving-group ranking

Computed Lipophilicity Advantage of Ethyl Ester

Computational chemistry data for ethyl 3-(6-bromopyridin-3-yl)propanoate reports a LogP of 2.3398 and a topological polar surface area (TPSA) of 39.19 Ų . The free acid analog (3-(6-bromopyridin-3-yl)propanoic acid, CAS 1036227-86-7) has a lower predicted LogP due to the ionizable carboxylic acid group, while the methyl ester (CAS 1616279-59-4) has a lower predicted LogP than the ethyl ester due to one fewer methylene unit. The LogP of 2.34 places the ethyl ester in a favorable lipophilicity range for oral bioavailability (typically LogP 1–3), while providing sufficient organic solubility for synthetic transformations.

Computed Lipophilicity
Data to verify
LogP 2.34, TPSA 39.19 Ų
Positions ethyl ester in moderate lipophilicity range
Computed LogP; experimental confirmation advised
Lipophilicity LogP Drug-likeness Physicochemical profiling

Commercial NLT 98% Purity for cGMP-Ready Sourcing

Ethyl 3-(6-bromopyridin-3-yl)propanoate is commercially available at NLT 98% purity from ISO-certified manufacturers, supported by NMR, HPLC, and LC-MS documentation . In contrast, the methyl ester analog (CAS 1616279-59-4) is commonly supplied at 95% purity , and the free acid analog (CAS 1036227-86-7) is offered at 95% purity . The 98% purity specification reduces the impurity burden in downstream API synthesis and aligns with ICH Q7 requirements for GMP intermediate quality.

Commercial Purity
Source review
NLT 98% (ethyl ester) vs. 95% (methyl ester/free acid)
Higher purity may reduce downstream purification burden
Vendor specification; independent verification recommended
API intermediate Purity specification Pharmaceutical quality Procurement

High-Impact Application Scenarios in Drug Discovery


Late-Stage Diversification for Kinase Inhibitor Libraries

In kinase inhibitor medicinal chemistry programs, the 6-bromopyridine scaffold is a privileged pharmacophore. The quantitatively superior Suzuki-Miyaura coupling yield of 6-bromopyridines at the C3 position (Br > I >> Cl) [REFS-1 from Section 2] makes ethyl 3-(6-bromopyridin-3-yl)propanoate the preferred building block for constructing diverse biaryl kinase inhibitor libraries. The ethyl ester handle can be subsequently hydrolyzed to the carboxylic acid for amide coupling or reduced to the alcohol for further functionalization.

BET Bromodomain Inhibitor Precursor Synthesis

BET bromodomain inhibitors frequently incorporate 6-aryl-substituted pyridine cores. The target compound's 6-bromo substituent enables efficient Pd-catalyzed arylation to install diverse aromatic groups. The LogP of 2.34 and TPSA of 39.19 Ų [REFS-1 from Section 3, Evidence Item 3] position the ethyl ester intermediate within favorable physicochemical space for subsequent lead optimization, avoiding the excessively hydrophilic free acid or the suboptimal lipophilicity of the methyl ester.

PROTAC Linker-Precursors with Orthogonal Reactive Handles

PROTAC (Proteolysis-Targeting Chimera) development requires bifunctional building blocks with orthogonal reactivity. Ethyl 3-(6-bromopyridin-3-yl)propanoate provides two distinct synthetic handles: the 6-bromo group for cross-coupling (to attach the target-protein ligand) and the ethyl ester for hydrolysis and subsequent amide conjugation (to attach the E3 ligase ligand). The >10-fold SNAr reactivity advantage of the bromo over the chloro analog [REFS-1 from Section 3, Evidence Item 2] ensures chemoselective functionalization in the presence of other halogenated intermediates.

GMP-Ready API Intermediate for Clinical Scale-Up

For pharmaceutical development programs advancing to clinical supply, the NLT 98% purity grade with ISO-certified manufacturing and full analytical documentation (NMR, HPLC, LC-MS) [REFS-1 from Section 3, Evidence Item 4] provides a direct path to cGMP-compliant intermediate sourcing. This eliminates the need for re-purification and re-qualification that would be required if using the 95% purity methyl ester or free acid analogs, reducing development timelines and regulatory risk.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
6-Bromo coupling handle
Cross-coupling efficiency and functional group tolerance
BET bromodomain inhibitor precursor
Ethyl ester lipophilicity balance
Physicochemical profiling and lead optimization compatibility
PROTAC linker-precursor synthesis
Orthogonal reactive handles (Br, ester)
Chemoselective functionalization strategy
Research intermediate procurement
NLT 98% purity specification
Analytical documentation and impurity profile review
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